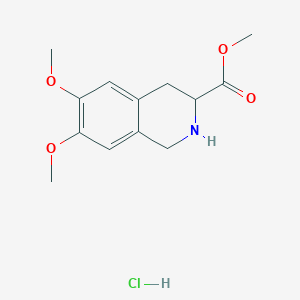

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Übersicht

Beschreibung

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of methoxy groups at the 6 and 7 positions, along with the tetrahydroisoquinoline core, makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves multiple steps:

-

Petasis Reaction: : This reaction is used to form the tetrahydroisoquinoline core. It involves the condensation of an amine, an aldehyde, and a boronic acid. For this compound, the specific reagents would include a dimethoxy-substituted benzaldehyde, an appropriate amine, and a boronic acid derivative .

-

Pomeranz–Fritsch–Bobbitt Cyclization: : This classical method is employed to cyclize the intermediate into the tetrahydroisoquinoline structure. The reaction conditions often involve acidic catalysts and elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for the Petasis reaction and large-scale batch reactors for the cyclization step. Purification processes such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Cyclization via Pomeranz–Fritsch–Bobbitt Method

This classical approach enables enantioselective synthesis (Source ):

Steps :

-

Petasis Reaction : Chiral oxazinone intermediates are formed using (R)-phenylglycinol-derived aminoacetaldehyde acetals, boronic acids, and glyoxylic acid.

-

Cyclization : Treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine induces ring closure.

-

Intermediate : .

-

Yield : 83% with >97% enantiomeric purity.

Ester Hydrolysis

The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions:

-

Reagents : NaOH (aq.), ethanol, reflux.

-

Product : 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .

N-Alkylation/Acylation

The tertiary amine undergoes alkylation or acylation to modify biological activity (Source ):

-

Example : Reaction with 2-chloromethylbenzdioxan yields α-adrenolytic derivatives.

-

Conditions : KCO, DMF, 60°C.

Catalytic Hydrogenation and Reductive Amination

The tetrahydroisoquinoline core can participate in asymmetric transfer hydrogenation (ATH) using ruthenium catalysts (Source ):

-

Catalyst : (R,R)-RuTsDPEN.

-

Outcome : High enantioselectivity (>90% ee) for chiral analogs.

Electrophilic Aromatic Substitution

The methoxy groups direct electrophilic substitution to the C-8 position (unsubstituted in the parent compound):

-

Example : Nitration or halogenation under acidic conditions.

Demethylation Reactions

Methoxy groups can be cleaved using strong acids (e.g., HBr/AcOH) to yield phenolic derivatives:

Reaction Mechanism Schematic

-

Pictet-Spengler Cyclization :

-

Pomeranz–Fritsch–Bobbitt Cyclization :

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

A. Neuroprotective Effects

Research has indicated that compounds within the tetrahydroisoquinoline family, including methyl 6,7-dimethoxy derivatives, exhibit neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease. Specifically, they may act as inhibitors of catechol-O-methyltransferase (COMT), which is involved in the metabolism of dopamine. This inhibition could enhance dopaminergic signaling in the brain, providing therapeutic benefits for patients with Parkinson's disease .

B. Antiviral Activity

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown promise as antiviral agents. They have been evaluated for their ability to inhibit the polymerase acidic (PA) endonuclease domain of influenza viruses. The structure-activity relationship studies suggest that modifications to the tetrahydroisoquinoline core can enhance antiviral efficacy .

C. Antibacterial Properties

The compound has also been studied for its antibacterial activity against strains producing New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to many β-lactam antibiotics. In vitro studies demonstrated that certain derivatives could effectively inhibit NDM-1 activity, making them potential candidates for developing new antibacterial therapies .

Chemical Synthesis and Derivatives

The synthesis of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been achieved through various methodologies, including chemoenzymatic approaches that allow for high stereoselectivity. The ability to produce enantiomerically pure compounds is crucial for their application in pharmacology due to the different biological activities exhibited by enantiomers .

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Chemoenzymatic Resolution | 67% | High enantioselectivity |

| Pomeranz–Fritsch Reaction | Variable | Versatile for functionalization |

Case Studies

A. Parkinson’s Disease Treatment

A study highlighted the role of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in enhancing dopaminergic transmission in animal models of Parkinson's disease. The results indicated significant improvements in motor function and a reduction in neurodegeneration markers .

B. Influenza Virus Inhibition

In another case study focusing on influenza virus strains resistant to conventional antiviral therapies, methyl 6,7-dimethoxy derivatives were shown to effectively inhibit viral replication in vitro. The mechanism involved direct interaction with the PA endonuclease domain .

Wirkmechanismus

The mechanism of action of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylate ester group, making it less versatile in synthetic applications.

1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy groups, resulting in different biological activity and chemical reactivity.

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Similar structure but with the carboxylate group at a different position, leading to different reactivity and applications.

Uniqueness

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic and medicinal chemistry applications .

Biologische Aktivität

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS: 30740-96-6) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H18ClNO4

- Molar Mass : 287.73932 g/mol

- Storage Conditions : Recommended storage at 2-8°C

- Hazard Classification : Irritant (Hazard Symbols: Xi)

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of related compounds, particularly focusing on the analog 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1). In a notable study involving dimethylhydrazine (DMH)-induced colorectal carcinoma in albino Wistar rats, M1 exhibited significant protective effects against cancer progression:

- Dosage : Administered at doses of 10 and 25 mg/kg for 15 days.

- Findings :

Mechanistic Insights

The mechanism of action appears to involve the blockade of the IL-6/JAK2/STAT3 pathway, which is crucial in colorectal cancer development. The compound's ability to restore metabolic alterations in CRC conditions was confirmed through NMR-based serum metabolic profiling .

Comparative Biological Activity

Case Studies

-

Colorectal Cancer Study :

- Objective : To evaluate the anti-cancer potential of M1.

- Methodology : In vivo experiments on Wistar rats with induced CRC.

- Results : Significant reduction in tumor markers and improved survival rates were observed.

- Influenza Virus Inhibition :

Eigenschaften

IUPAC Name |

methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.ClH/c1-16-11-5-8-4-10(13(15)18-3)14-7-9(8)6-12(11)17-2;/h5-6,10,14H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBSOZGGWBVSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589331 | |

| Record name | Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30740-96-6 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30740-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.